Sodium phosphate monobasic monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

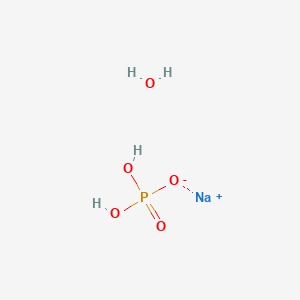

Sodium phosphate monobasic monohydrate: is an inorganic compound with the chemical formula NaH₂PO₄·H₂O . It is a sodium salt of phosphoric acid and exists as a monohydrate. This compound is commonly used in various industrial, biological, and chemical applications due to its buffering properties and solubility in water .

Wirkmechanismus

Target of Action

Sodium phosphate monobasic monohydrate, also known as monosodium phosphate or sodium dihydrogen phosphate, primarily targets the intestinal tract . It is used to prevent or correct hypophosphatemia in patients with restricted or no oral intake .

Mode of Action

This compound is a saline laxative that works by increasing fluid in the small intestine . This increase in fluid volume stimulates bowel movement, typically within 30 minutes to 6 hours .

Biochemical Pathways

This compound is involved in a variety of important biochemical functions in the body and participates in many significant metabolic and enzyme reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption and action in the small intestine. After administration, it increases the fluid content in the small intestine, which stimulates bowel movement

Result of Action

The primary result of the action of this compound is the induction of bowel movement. This is achieved through the increase of fluid in the small intestine, which facilitates the passage of stool . It is often used to treat constipation or to clean the bowel before a colonoscopy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrolytes in the body, such as potassium and bicarbonate, can affect its efficacy . Additionally, the compound’s stability and action may be affected by factors such as pH and temperature . .

Biochemische Analyse

Biochemical Properties

Sodium phosphate monobasic monohydrate is a reagent commonly used in molecular biology, biochemistry, and chromatography with a very high buffering capacity . It is extremely hygroscopic and soluble in water . It has been used as a component of phosphate buffer to maintain the pH for the preparation of collagen gels and matrices .

Cellular Effects

This compound plays a crucial role in cellular function. It is thought to work by increasing fluid in the small intestine . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its role as a saline laxative. It is thought to work by increasing fluid in the small intestine, which usually results in a bowel movement after 30 minutes to 6 hours .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have certain temporal effects. For instance, it has been used in the preparation of collagen gels and matrices, where it helps maintain the pH

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a source of phosphorus, which is used to prevent or correct hypophosphatemia in patients with restricted or no oral intake . Phosphorus in the form of organic and inorganic phosphate has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzyme reactions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natriumdihydrogenphosphat-Monohydrat wird typischerweise durch partielle Neutralisation von Phosphorsäure mit Natriumhydroxid oder Natriumcarbonat synthetisiert. Die Reaktion verläuft wie folgt:

H₃PO₄+NaOH→NaH₂PO₄+H₂O

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Natriumdihydrogenphosphat-Monohydrat durch Reaktion von Phosphorsäure mit einer Natriumquelle, wie Natriumhydroxid oder Natriumcarbonat, unter kontrollierten Bedingungen hergestellt. Die resultierende Lösung wird dann kristallisiert, um die Monohydratform zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen:

-

Thermische Zersetzung: Wenn Natriumdihydrogenphosphat-Monohydrat über 169 °C erhitzt wird, zersetzt es sich zu Dinatriumpyrophosphat und Wasser:

2NaH₂PO₄→Na₂H₂P₂O₇+H₂O

Weiteres Erhitzen auf 550 °C führt zur Bildung von Trinatriumtrimetaphosphat:

3NaH₂PO₄→Na₃P₃O₉+3H₂O

-

Säure-Base-Reaktionen: Natriumdihydrogenphosphat-Monohydrat reagiert mit starken Säuren wie Salzsäure unter Bildung von Phosphorsäure und Natriumchlorid:

NaH₂PO₄+HCl→H₃PO₄+NaCl

Häufige Reagenzien und Bedingungen:

Reagenzien: Natriumhydroxid, Natriumcarbonat, Salzsäure.

Bedingungen: Kontrollierte Temperatur- und pH-Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten.

Hauptprodukte:

- Dinatriumpyrophosphat

- Trinatriumtrimetaphosphat

- Phosphorsäure

- Natriumchlorid

Analyse Chemischer Reaktionen

Types of Reactions:

-

Thermal Decomposition: When heated above 169°C, sodium phosphate monobasic monohydrate decomposes to form disodium pyrophosphate and water:

2NaH₂PO₄→Na₂H₂P₂O₇+H₂O

Further heating to 550°C results in the formation of trisodium trimetaphosphate:

3NaH₂PO₄→Na₃P₃O₉+3H₂O

-

Acid-Base Reactions: this compound reacts with strong acids like hydrochloric acid to form phosphoric acid and sodium chloride:

NaH₂PO₄+HCl→H₃PO₄+NaCl

Common Reagents and Conditions:

Reagents: Sodium hydroxide, sodium carbonate, hydrochloric acid.

Conditions: Controlled temperature and pH conditions to ensure the desired product formation.

Major Products:

- Disodium pyrophosphate

- Trisodium trimetaphosphate

- Phosphoric acid

- Sodium chloride

Wissenschaftliche Forschungsanwendungen

Chemie:

- Als Puffermittel in verschiedenen chemischen Reaktionen und Lösungen verwendet.

- Wird zur Herstellung von Phosphatpuffern zur pH-Kontrolle eingesetzt.

Biologie:

- In der Molekularbiologie zur Herstellung von Pufferlösungen verwendet, um die pH-Stabilität zu erhalten.

- Dient als Reagenz zum Nachweis von Magnesiumionen in biologischen Proben .

Medizin:

- Als salinisches Abführmittel verwendet, um die Flüssigkeit im Dünndarm zu erhöhen und so die Darmtätigkeit zu unterstützen .

- Wird zur Herstellung bestimmter pharmazeutischer Formulierungen eingesetzt.

Industrie:

- Dient als Sequestrierungsmittel, Emulgator und Puffer in Lebensmitteln.

- Wird bei der Herstellung von Keramik, Waschmitteln und feuerfesten Materialien verwendet .

Wirkmechanismus

Natriumdihydrogenphosphat-Monohydrat entfaltet seine Wirkung hauptsächlich durch seine Pufferkapazität und seine osmotischen Eigenschaften. In biologischen Systemen erhöht es die Menge an gelösten Stoffen im Darmlumen, wodurch ein osmotischer Gradient entsteht, der Wasser in das Lumen zieht. Dies führt zu einem erhöhten Flüssigkeitsgehalt und zur Darmtätigkeit . Es wirkt auch als pH-Stabilisator in verschiedenen chemischen und biologischen Anwendungen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Monokaliumphosphat (KH₂PO₄)

- Monoammoniumphosphat (NH₄H₂PO₄)

- Dinatriumphosphat (Na₂HPO₄)

- Trinatriumphosphat (Na₃PO₄)

Vergleich:

- Monokaliumphosphat und Monoammoniumphosphat ähneln sich in ihren Pufferwirkung, unterscheiden sich aber in ihrer Kationen-Zusammensetzung, was ihre Löslichkeit und spezifischen Anwendungen beeinflusst.

- Dinatriumphosphat und Trinatriumphosphat haben einen höheren Natriumgehalt und unterschiedliche pH-Pufferbereiche, wodurch sie für unterschiedliche industrielle und chemische Prozesse geeignet sind .

Natriumdihydrogenphosphat-Monohydrat ist aufgrund seines spezifischen pH-Pufferbereichs und seiner Fähigkeit, verschiedene Hydrate zu bilden, vielseitig für zahlreiche Anwendungen einsetzbar.

Eigenschaften

CAS-Nummer |

10049-21-5 |

|---|---|

Molekularformel |

H5NaO5P |

Molekulargewicht |

139.00 g/mol |

IUPAC-Name |

sodium;dihydrogen phosphate;hydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

InChI-Schlüssel |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.OP(=O)(O)[O-].[Na+] |

Isomerische SMILES |

O.OP(=O)(O)[O-].[Na+] |

Kanonische SMILES |

O.OP(=O)(O)O.[Na] |

Key on ui other cas no. |

10049-21-5 |

Physikalische Beschreibung |

White odorless solid; Slightly deliquescent; [Merck Index] White hygroscopic crystals; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Synonyme |

Monobasic Sodium Phosphate Monohydrate; Monosodium Phosphate Monohydrate; Sodium Dihydrogen Phosphate Monohydrate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+/-)-[(alpha-Methylphenethyl)amino]acetonitrile](/img/structure/B127350.png)